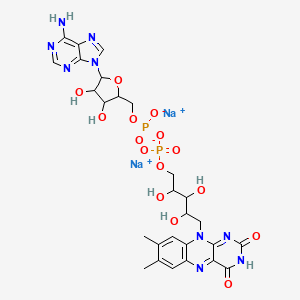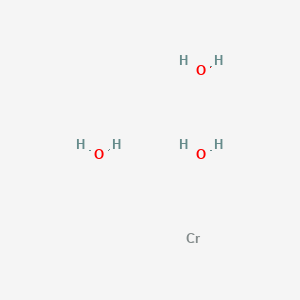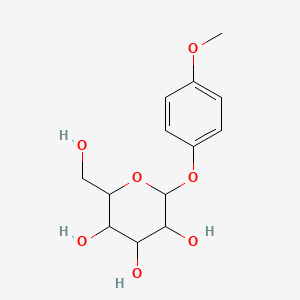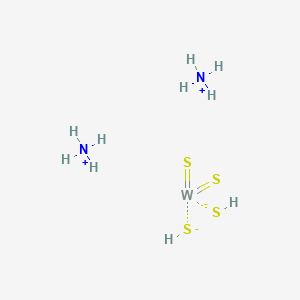
FAD-Na2;FAD sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Flavin adenine dinucleotide disodium salt can be synthesized through the phosphorylation of riboflavin (vitamin B2) followed by the adenylation of the resulting flavin mononucleotide (FMN). The reaction typically involves the use of phosphorylating agents and adenylating reagents under controlled conditions .
Industrial Production Methods
Industrial production of flavin adenine dinucleotide disodium salt involves microbial fermentation processes using genetically engineered microorganisms. These microorganisms are capable of overproducing riboflavin, which is then converted to flavin mononucleotide and subsequently to flavin adenine dinucleotide .
Chemical Reactions Analysis
Types of Reactions
Flavin adenine dinucleotide disodium salt undergoes several types of reactions, primarily redox reactions. It can be reduced to flavin adenine dinucleotide dihydro (FADH2) and oxidized back to flavin adenine dinucleotide (FAD) during various metabolic processes .
Common Reagents and Conditions
Common reagents used in the reactions involving flavin adenine dinucleotide disodium salt include nicotinamide adenine dinucleotide phosphate (NADPH) and other electron donors. The reactions typically occur under physiological conditions, such as neutral pH and ambient temperature .
Major Products
The major products formed from the redox reactions of flavin adenine dinucleotide disodium salt include flavin adenine dinucleotide dihydro (FADH2) and reactive oxygen species (ROS) when it acts as an electron carrier .
Scientific Research Applications
Flavin adenine dinucleotide disodium salt has a wide range of scientific research applications:
Chemistry: It is used as a redox cofactor in various enzymatic reactions, facilitating electron transfer processes.
Medicine: It is involved in the study of metabolic disorders and mitochondrial dysfunctions.
Industry: It is used in the production of riboflavin-enriched food products and dietary supplements.
Mechanism of Action
Flavin adenine dinucleotide disodium salt exerts its effects by acting as an electron carrier in redox reactions. It facilitates the transfer of electrons from one molecule to another, thereby participating in various metabolic pathways. The molecular targets include enzymes such as succinate dehydrogenase and α-ketoglutarate dehydrogenase, which are involved in the citric acid cycle .
Comparison with Similar Compounds
Similar Compounds
Flavin mononucleotide (FMN): Another flavin cofactor involved in redox reactions.
Nicotinamide adenine dinucleotide (NAD): A coenzyme involved in redox reactions, similar to flavin adenine dinucleotide disodium salt but with different structural properties.
Nicotinamide adenine dinucleotide phosphate (NADP): Similar to nicotinamide adenine dinucleotide but involved in anabolic reactions.
Uniqueness
Flavin adenine dinucleotide disodium salt is unique due to its ability to participate in both one-electron and two-electron transfer reactions, making it versatile in various metabolic processes. Its role as a cofactor in multiple enzymes also distinguishes it from other similar compounds .
Properties
Molecular Formula |
C27H31N9Na2O15P2 |
|---|---|
Molecular Weight |
829.5 g/mol |
IUPAC Name |
disodium;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate |
InChI |
InChI=1S/C27H33N9O15P2.2Na/c1-10-3-12-13(4-11(10)2)35(24-18(32-12)25(42)34-27(43)33-24)5-14(37)19(39)15(38)6-48-52(44,45)51-53(46,47)49-7-16-20(40)21(41)26(50-16)36-9-31-17-22(28)29-8-30-23(17)36;;/h3-4,8-9,14-16,19-21,26,37-41H,5-7H2,1-2H3,(H,44,45)(H,46,47)(H2,28,29,30)(H,34,42,43);;/q;2*+1/p-2 |
InChI Key |
XLRHXNIVIZZOON-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)([O-])OP(=O)([O-])OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-[[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3-octadec-9-enoyloxypropan-2-yl] icosa-5,8,11,14-tetraenoate](/img/structure/B15286100.png)

![9-fluoro-15-methyl-2,11,16,20,21,24-hexazapentacyclo[16.5.2.02,6.07,12.021,25]pentacosa-1(24),7(12),8,10,18(25),19,22-heptaen-17-one](/img/structure/B15286116.png)
![N-Methyl-N-[(3R,4R)-4-methyl-3-piperidyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine Hydrochloride](/img/structure/B15286117.png)
![Methyl 2-[[(benzyloxy)carbonyl]amino]-4-(methylthio)butanoate](/img/structure/B15286124.png)


![23-amino-10-ethyl-18-fluoro-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione](/img/structure/B15286147.png)

![6-(1-Hydroxyethyl)-4-methyl-7-oxo-3-[5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B15286167.png)


![[3,4,5-Triacetyloxy-6-(4-methoxyphenoxy)oxan-2-yl]methyl ethanoate](/img/structure/B15286178.png)
